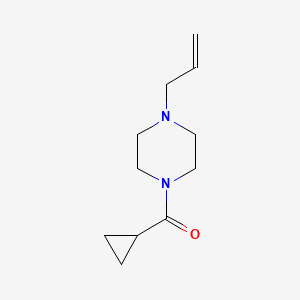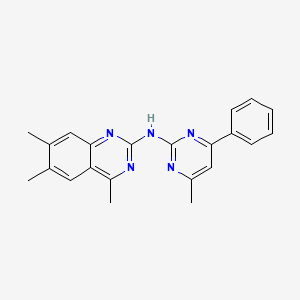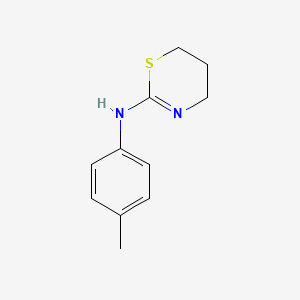![molecular formula C14H18ClNO2 B5305729 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine, also known as JNJ-5207852, is a compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various receptors and channels. It has been found to act as a CB2 receptor agonist, which may contribute to its anti-inflammatory and analgesic effects. Additionally, it has been shown to inhibit the activity of TRPV1 channels, which are involved in pain perception and inflammation. Moreover, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Moreover, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine in lab experiments include its well-characterized synthesis method, its known mechanism of action, and its potential therapeutic applications. However, there are also some limitations associated with this compound. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Direcciones Futuras
There are several future directions related to the research on 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine. One potential direction is to investigate its potential use in the treatment of chronic pain and other neurological disorders. Another direction is to explore its potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Additionally, further research is needed to better understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine involves the reaction of 4-chlorophenol with butyryl chloride to form 4-chlorobutyrophenone. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various targets such as the cannabinoid receptor CB2, the transient receptor potential vanilloid 1 (TRPV1) channel, and the sigma-1 receptor. This compound has been investigated for its potential use in the treatment of pain, inflammation, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-2-13(14(17)16-9-3-4-10-16)18-12-7-5-11(15)6-8-12/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSRIIIVLIJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)